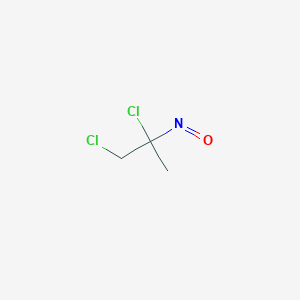
1,2-dichloro-2-nitrosopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dichloro-2-nitrosopropane is an organic compound with the molecular formula C₃H₅Cl₂NO It is a derivative of propane, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a nitroso group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-2-nitrosopropane typically involves the chlorination of propane followed by the introduction of a nitroso group. One common method is the reaction of 1,2-dichloropropane with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by nitrosation. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the toxic nature of the reagents and the potential for hazardous by-products.
化学反応の分析
Types of Reactions
1,2-dichloro-2-nitrosopropane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Aqueous sodium hydroxide (NaOH) or ammonia (NH₃) under reflux conditions.
Major Products Formed
Oxidation: Propane, 1,2-dichloro-2-nitro-.
Reduction: Propane, 1,2-dichloro-2-amino-.
Substitution: Propane, 1,2-dihydroxy-2-nitroso- or Propane, 1,2-diamino-2-nitroso-.
科学的研究の応用
1,2-dichloro-2-nitrosopropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of 1,2-dichloro-2-nitrosopropane involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in changes in enzymatic activity and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Propane, 1,2-dichloro-: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Propane, 1,2-dichloro-2-nitro-: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
Propane, 1,2-dichloro-2-amino-: Contains an amino group, which significantly alters its chemical properties and biological activity.
Uniqueness
1,2-dichloro-2-nitrosopropane is unique due to the presence of both chlorine and nitroso groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
特性
CAS番号 |
14825-96-8 |
|---|---|
分子式 |
C3H5Cl2NO |
分子量 |
141.98 g/mol |
IUPAC名 |
1,2-dichloro-2-nitrosopropane |
InChI |
InChI=1S/C3H5Cl2NO/c1-3(5,2-4)6-7/h2H2,1H3 |
InChIキー |
RWLUVRSRFMGCME-UHFFFAOYSA-N |
SMILES |
CC(CCl)(N=O)Cl |
正規SMILES |
CC(CCl)(N=O)Cl |
同義語 |
1,2-Dichloro-2-nitrosopropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


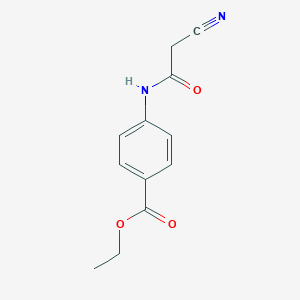

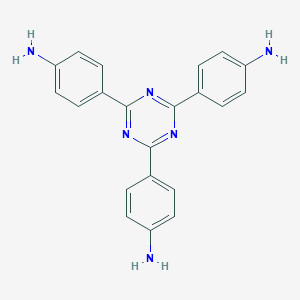
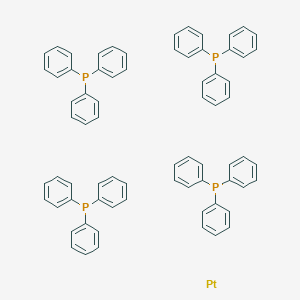
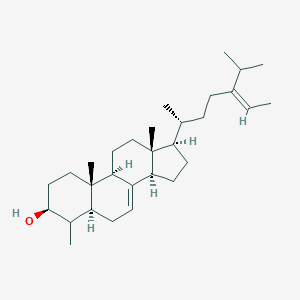
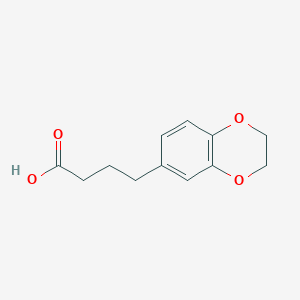
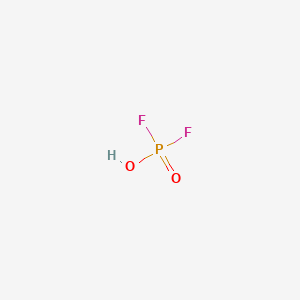
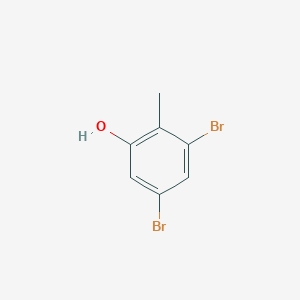

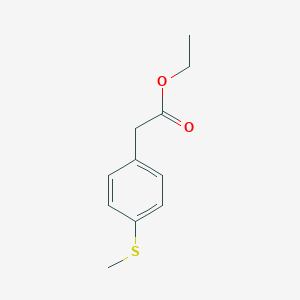
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
![2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide](/img/structure/B82901.png)
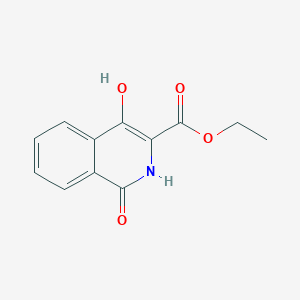
![2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE](/img/structure/B82903.png)
